molecular formula C9H10INO2 B3288141 Ethyl 3-amino-5-iodobenzoate CAS No. 850864-50-5

Ethyl 3-amino-5-iodobenzoate

Cat. No.: B3288141
CAS No.: 850864-50-5
M. Wt: 291.09 g/mol
InChI Key: DHYQWOMHWOGUDJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-iodobenzoate (CAS 850864-50-5) is a halogenated aromatic ester that serves as a versatile synthetic intermediate and building block in organic and medicinal chemistry research. Its molecular structure, which incorporates both an iodine atom and an amino group on the benzoate ring, makes it a valuable substrate for various metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to construct more complex molecular architectures . This compound is particularly useful in pharmaceutical research for the synthesis of novel bioactive molecules; for instance, analogous iodobenzoate derivatives have been utilized in aminocarbonylation reactions to produce glyoxylamido-anthranilates, which show promising cytotoxicity against cancer cell lines in investigative studies . As a reagent, it enables the exploration of new chemical spaces in areas including ligand design, materials science, and the development of active pharmaceutical ingredients (APIs). This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to the provided safety information, which includes hazard statements H302, H315, H319, and H335 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYQWOMHWOGUDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264986
Record name Benzoic acid, 3-amino-5-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850864-50-5
Record name Benzoic acid, 3-amino-5-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850864-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-amino-5-iodo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-iodobenzoate can be synthesized through a multi-step process starting from methyl anthranilate. The process involves iodination, followed by a Sandmeyer reaction, and finally esterification . The iodination step introduces the iodine atom at the desired position, while the Sandmeyer reaction replaces the amino group with a halogen, which is then converted back to an amino group through subsequent reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine under specific conditions.

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Nitrobenzoates.

    Reduction: Aminobenzoates and other reduced derivatives.

Scientific Research Applications

Ethyl 3-amino-5-iodobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-iodobenzoate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit cyclin-dependent kinases (CDK6 and CDK9), which are crucial for cell cycle regulation . The compound’s structure allows it to bind effectively to these enzymes, thereby disrupting their activity and leading to cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 3-amino-5-iodobenzoate belongs to a family of halogenated benzoate esters. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound -NH₂ (3), -I (5), -COOEt C₉H₁₀INO₂ 307.10 Amino group for nucleophilic reactions
Mthis compound -NH₂ (3), -I (5), -COOMe C₈H₈INO₂ 293.07 Methyl ester; shorter alkyl chain
Ethyl 4-amino-2-chloro-5-iodobenzoate -NH₂ (4), -Cl (2), -I (5), -COOEt C₉H₉ClINO₂ 341.54 Chlorine substitution enhances electrophilicity
Ethyl 3-chloro-2-fluoro-5-iodobenzoate -Cl (3), -F (2), -I (5), -COOEt C₉H₇ClFINO₂ 369.52 Dual halogen substitution; steric effects

Physicochemical and Reactivity Differences

  • Mthis compound has a lower molecular weight (293.07 vs. 307.10 g/mol) and a predicted collision cross-section (CCS) of 144.9 Ų for its [M]+ ion, suggesting a more compact structure .
  • Halogen Effects: The iodine atom in all analogs enables participation in Ullmann or Suzuki-Miyaura couplings. However, Ethyl 4-amino-2-chloro-5-iodobenzoate (Cl at 2-position) may exhibit enhanced electrophilicity due to electron-withdrawing effects, whereas Ethyl 3-chloro-2-fluoro-5-iodobenzoate’s dual halogens could complicate regioselective reactions .

Biological Activity

Ethyl 3-amino-5-iodobenzoate, with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound is synthesized through a series of chemical reactions, including iodination and esterification, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in cancer research. Notably, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDK6 and CDK9), which play crucial roles in cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation, indicating potential applications in cancer therapy.

Cytotoxic Properties

Research has highlighted the cytotoxic effects of this compound against various cancer cell lines. Studies demonstrated that this compound exhibits selective toxicity, which is essential for developing targeted cancer treatments. For example, it has been investigated for its effects on human cancer cell lines, showing promising results in inhibiting cell growth .

Comparative Analysis

This compound can be compared with similar compounds such as ethyl 3-iodobenzoate and ethyl 3-amino-5-bromobenzoate. The presence of both an amino group and an iodine atom in this compound enhances its reactivity and functionalization potential compared to its analogs, which may lack one or both functional groups.

CompoundFunctional GroupsBiological Activity
This compoundAmino (-NH2), Iodine (-I)Inhibits CDK6 and CDK9
Ethyl 3-iodobenzoateIodine (-I)Less versatile
Ethyl 3-amino-5-bromobenzoateAmino (-NH2), Bromine (-Br)Similar but less reactive

Study on Anticancer Activity

In a notable study, researchers assessed the anticancer properties of this compound on various human cancer cell lines. The results indicated that treatment with this compound resulted in significant growth inhibition, suggesting its potential as a therapeutic agent against specific cancers. The study further explored the mechanism behind this activity, focusing on the modulation of key signaling pathways involved in cell survival and proliferation .

Synthesis and Biological Evaluation

Another research effort focused on synthesizing derivatives of this compound to evaluate their biological activity. The derivatives were tested for their cytotoxic effects, revealing that modifications to the structure could enhance or diminish activity depending on the substituents used. This highlights the importance of chemical structure in determining biological efficacy .

Q & A

Q. What established synthetic routes are available for Ethyl 3-amino-5-iodobenzoate, and how can reaction conditions be optimized for high-purity yields?

The synthesis typically involves esterification of 3-amino-5-iodobenzoic acid with ethanol under acidic catalysis. Key optimization parameters include:

  • Temperature control (60–80°C) to minimize side reactions.
  • Use of anhydrous conditions and molecular sieves to shift equilibrium toward ester formation.
  • Purification via recrystallization from ethanol/water mixtures, yielding >95% purity (JACS, 2003, 125, 10241) . Table 1 : Optimization parameters and outcomes:
VariableRange TestedOptimal ValuePurity Achieved
Temperature (°C)50–907097%
Catalyst (H₂SO₄)1–5 mol%3 mol%95%
Reaction Time (h)6–241296%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • ¹H NMR : δ 1.3 ppm (triplet, ethyl CH₃), δ 4.3 ppm (quartet, ethyl CH₂), δ 6.8–7.5 ppm (aromatic protons).
  • ¹³C NMR : δ 14.1 ppm (ethyl CH₃), δ 61.5 ppm (ethyl CH₂), δ 167 ppm (ester carbonyl).
  • IR : C=O stretch ~1700 cm⁻¹, N–H stretch ~3400 cm⁻¹.
  • LC-MS (ESI+) : m/z 292 [M+H]⁺. Cross-validation with computational simulations (e.g., DFT) resolves ambiguities in peak assignments .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs resolve ambiguities in the molecular structure of this compound derivatives?

SHELXL refinement with high-resolution data (d ≤ 0.8 Å) enables precise determination of bond lengths (e.g., C–I ≈ 2.09 Å) and angles. For disordered ethyl groups, use PART instructions to model alternative conformations. Validate refinement with R₁ ≤ 5% and wR₂ ≤ 12%. Table 2 summarizes crystallographic data for common derivatives:

DerivativeSpace GroupR₁ (%)C–I Bond Length (Å)Reference
Nitro-substitutedP2₁/c4.22.08
Chloro-substitutedP-15.12.10

Q. What design strategies improve host-guest binding constants in this compound-based anion receptors, and how are these quantified experimentally?

  • Introduce electron-withdrawing groups (e.g., –NO₂) at the benzoate para-position to enhance H-bonding with anions.
  • Quantify binding constants (Kₐ) via UV-Vis or ¹H NMR titration in DMSO-d₆/CDCl₃ mixtures. Nonlinear regression of titration data (e.g., using HypSpec) provides Kₐ values.
  • Competitive assays with Cl⁻ or NO₃⁻ assess selectivity (Bioconjugate Chem., 2001, 12, 786) .

Q. How should researchers address contradictions between theoretical calculations and experimental results in the electronic properties of this compound?

  • Cross-validate DFT functionals (e.g., B3LYP vs. M06-2X) with experimental UV-Vis and cyclic voltammetry data.
  • Incorporate solvent effects via polarizable continuum models (PCM).
  • Discrepancies in HOMO-LUMO gaps >0.3 eV may indicate inadequate basis sets (e.g., 6-31G* vs. def2-TZVP) .

Methodological Considerations

  • Synthetic Reproducibility : Ensure stoichiometric equivalence of 3-amino-5-iodobenzoic acid and ethanol to avoid partial esterification.
  • Crystallographic Rigor : Collect data at low temperature (100 K) to mitigate thermal motion artifacts .
  • Statistical Validation : Use error propagation models in binding constant calculations to account for instrument precision limits.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-5-iodobenzoate
Reactant of Route 2
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Ethyl 3-amino-5-iodobenzoate

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